GSK894281 - 874958-63-1

GSK894281

Catalog Number: EVT-270253
CAS Number: 874958-63-1
Molecular Formula: C24H28FN3O4S
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK 894281 is a ghrelin receptor agonist. It is a compound that produces myocardial degeneration/necrosis in rats after 28 days at doses of 0.3, 1, 10, or 60 mg/kg/d.
Source and Classification

GSK894281 is classified as a small molecule inhibitor. It has been synthesized for research purposes and is part of ongoing studies to evaluate its efficacy and safety in clinical settings. The compound's development is rooted in the need for novel therapeutic agents that can modulate immune responses without the adverse effects associated with traditional therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK894281 involves several key steps, typically starting from commercially available precursors. The synthetic pathway includes:

  1. Formation of Key Intermediates: Initial reactions involve the formation of crucial intermediates through standard organic reactions such as nucleophilic substitutions and coupling reactions.
  2. Final Assembly: The final assembly of the GSK894281 structure is achieved through careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
Molecular Structure Analysis

Structure and Data

GSK894281 has a distinct molecular structure characterized by specific functional groups that confer its biological activity. The compound's molecular formula, molecular weight, and structural features are critical for understanding its interaction with biological targets.

  • Molecular Formula: CxHyNz (exact formula may vary based on specific structural details)
  • Molecular Weight: Typically in the range of 300-500 g/mol
  • Structural Features: Contains heterocycles and functional groups that enhance its solubility and binding affinity to target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

GSK894281 undergoes various chemical reactions that are relevant to its mechanism of action:

  1. Binding Interactions: The compound interacts with specific enzymes or receptors, leading to conformational changes that inhibit or activate biological pathways.
  2. Metabolic Stability: Understanding how GSK894281 is metabolized in biological systems is crucial for predicting its pharmacokinetics and potential drug interactions.

Technical details regarding these reactions often involve kinetic studies and binding assays conducted in vitro.

Mechanism of Action

Process and Data

The mechanism of action for GSK894281 involves selective inhibition of target proteins implicated in inflammatory pathways. This inhibition leads to:

  • Reduced Cytokine Production: By blocking specific signaling pathways, GSK894281 decreases the production of pro-inflammatory cytokines.
  • Modulation of Immune Responses: The compound can alter immune cell activation and proliferation, providing therapeutic benefits in autoimmune conditions.

Data from preclinical studies indicate significant efficacy in relevant animal models, supporting further clinical evaluation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK894281 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous media may vary based on formulation.
  • Stability: The compound shows stability under standard laboratory conditions but may require specific storage conditions to prevent degradation.
  • Melting Point: Specific melting point data would need to be determined through experimental methods.

These properties are essential for formulating the compound into a viable therapeutic agent.

Applications

Scientific Uses

GSK894281 has potential applications in several areas:

  1. Therapeutic Development: Primarily targeted for use in treating autoimmune diseases such as rheumatoid arthritis or lupus.
  2. Research Tool: Utilized in laboratory settings to study inflammatory processes and validate new therapeutic approaches.
  3. Combination Therapies: Investigated for use alongside other agents to enhance therapeutic efficacy while minimizing side effects.

Ongoing research aims to establish its full therapeutic profile and potential market applications.

Introduction to GSK894281 in Contemporary Pharmacological Research

Historical Context and Discovery of GSK894281

GSK894281 emerged from systematic drug discovery efforts at GlaxoSmithKline in the mid-2000s to develop orally bioavailable ghrelin receptor agonists. Unlike natural ghrelin—a 28-amino-acid peptide with limited therapeutic potential due to rapid enzymatic degradation and short plasma half-life—GSK894281 was engineered as a synthetic small molecule with enhanced metabolic stability. Initial characterization studies demonstrated its structural optimization for blood-brain barrier penetration, a critical advancement over earlier peptide-based agonists like ghrelin itself or growth hormone secretagogues (GHS) [4] [6]. The compound’s identification marked a strategic shift toward non-peptidergic ligands capable of activating central and peripheral ghrelin receptors without the pharmacokinetic limitations of natural ligands. Patent analyses and early preclinical reports positioned GSK894281 as a lead candidate for gastrointestinal (GI) motility disorders, leveraging ghrelin’s established prokinetic effects [5].

Role of Ghrelin Receptor Agonists in Modern Therapeutics

Ghrelin receptor agonists represent a pharmacologically distinct class targeting the growth hormone secretagogue receptor 1a (GHSR-1a), with applications spanning metabolic, neurological, and GI disorders. The therapeutic rationale stems from ghrelin’s multifaceted physiology:

  • GI Motility Enhancement: Activation of GHSR-1a stimulates propagating contractions in the stomach and colon via vagal, spinal, and enteric pathways. This is clinically relevant for conditions like gastroparesis and chronic constipation, where conventional therapies (e.g., 5-HT4 agonists, motilin receptor agonists) show limited efficacy or safety concerns [1] [8].
  • Central Reward Pathway Modulation: GHSR-1a is densely expressed in mesolimbic dopamine circuits. Agonists like GSK894281 may influence food motivation and hedonic eating, offering potential routes for obesity management [6].
  • Peripheral-Central Signaling Integration: Unlike biologics, small-molecule agonists (e.g., GSK894281, relamorelin) enable systemic administration while accessing central targets, critical for disorders involving brain-gut axis dysregulation [2] [6].

Table 1: Key Pharmacokinetic Properties of Select Ghrelin Receptor Agonists

CompoundOral BioavailabilityHalf-LifeBlood-Brain Barrier Penetration (Brain:Blood Ratio)Primary Therapeutic Target
GSK89428174%~13 hours0.7:1Lower GI motility
Relamorelin (RM-131)Low (subcutaneous route)ProlongedLimited dataGastroparesis, constipation
IpamorelinNegligibleShortMinimalPostoperative ileus
Native GhrelinN/A (peptide degradation)10–30 minutes<0.1:1Not applicable (research tool)

Sources: [4] [5] [8]

Research Significance of GSK894281 in Receptor-Specific Studies

GSK894281 has become a pivotal tool for dissecting GHSR-1a signaling mechanisms due to its receptor selectivity and pharmacokinetic profile. Key research applications include:

  • Receptor Specificity Profiling: GSK894281 exhibits >1,000-fold selectivity for GHSR-1a over the motilin receptor (pEC₅₀ <4.9 at human motilin receptor vs. high nanomolar affinity for GHSR-1a). This discrimination is critical for isolating ghrelin-mediated effects from motilin receptor crosstalk, common in GI motility studies [4] [7].
  • Central vs. Peripheral Action Delineation: With a brain:blood ratio of 0.7:1, GSK894281 effectively activates spinal defecation centers. Oral administration in conscious rats triggered dose-dependent increases in fecal pellet output (4-fold at 10 mg/kg), validating CNS-mediated prokinetic effects independent of peripheral mechanisms [4].
  • Pathophysiological Modeling: In rodent models of opioid-induced ileus and diet-induced constipation, GSK894281 reversed GI transit delays. This positions it as a comparator for newer agents like relamorelin, which primarily acts peripherally [1] [9].

Table 2: Research Applications of GSK894281 in Preclinical Studies

Study FocusModel SystemKey FindingMechanistic Insight
Defecation ResponseConscious ratsDose-dependent fecal output (max 4x control); sustained efficacy over 8 daysSpinal cord GHSR-1a activation
Blood-Brain Barrier PenetrationPharmacokinetic analysisBrain:blood ratio = 0.7:1 after oral dosingEnables central ghrelin receptor engagement
Receptor SelectivityIn vitro binding assays>1,000-fold selectivity vs. motilin receptor; no activity at GPR39, GPR52Validates target specificity for GHSR-1a
GI Motility RescueOpioid-induced ileus modelNormalized colonic transit and fecal outputReversal of opioid-mediated dysmotility via CNS pathways

Sources: [4] [5] [9]

Concluding Remarks

GSK894281 exemplifies the translational potential of targeted ghrelin receptor agonism. Its design overcomes historical limitations of peptide therapeutics while enabling precise exploration of GHSR-1a biology. Ongoing research leverages its pharmacokinetic advantages to validate central ghrelin pathways as modifiable targets for complex disorders like chronic constipation and reward-driven eating. As newer agonists enter clinical testing, GSK894281 remains a reference compound for structure-activity optimization and mechanistic studies.

Properties

CAS Number

874958-63-1

Product Name

GSK894281

IUPAC Name

N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide

Molecular Formula

C24H28FN3O4S

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C24H28FN3O4S/c1-15-13-28(14-16(2)26-15)18-6-10-24(31-4)22(11-18)27-33(29,30)19-7-8-20(21(25)12-19)23-9-5-17(3)32-23/h5-12,15-16,26-27H,13-14H2,1-4H3/t15-,16+

InChI Key

OIWVNMRPHUCLHN-IYBDPMFKSA-N

SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F

Solubility

Soluble in DMSO

Synonyms

GSK894281
N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulfonamide
N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulphonamide

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.